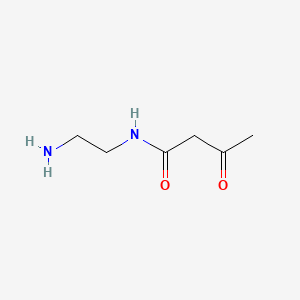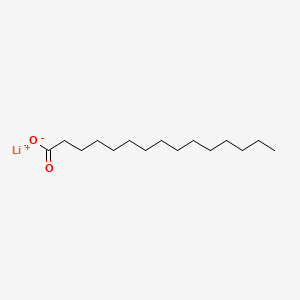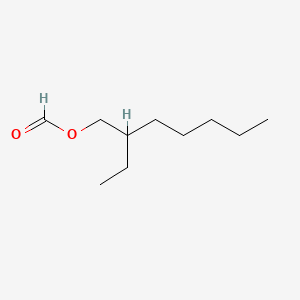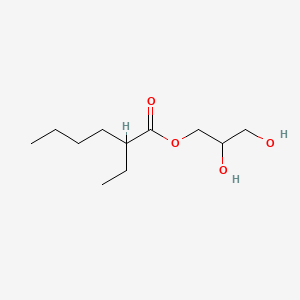
4,9-Undecadien-2-one, 6,10-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a key volatile flavor compound found in tomatoes and certain species of mushrooms . This compound is characterized by its pleasant floral and fruity aroma, making it valuable in the flavor and fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,9-Undecadien-2-one, 6,10-dimethyl- can be synthesized through various organic synthesis techniques. One common method involves the acylation of geraniol with acetone under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 4,9-Undecadien-2-one, 6,10-dimethyl- often involves large-scale organic synthesis processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
4,9-Undecadien-2-one, 6,10-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,9-Undecadien-2-one, 6,10-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its role in plant metabolism and its effects on plant-insect interactions.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 4,9-Undecadien-2-one, 6,10-dimethyl- involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to olfactory receptors, triggering sensory responses related to its aroma. Additionally, its antimicrobial properties are believed to result from its ability to disrupt microbial cell membranes, leading to cell lysis .
Vergleich Mit ähnlichen Verbindungen
4,9-Undecadien-2-one, 6,10-dimethyl- can be compared with other similar compounds such as:
Geraniol: A monoterpenoid alcohol with a similar floral aroma.
Nerol: An isomer of geraniol with a slightly different scent profile.
Citral: A mixture of two isomers, geranial and neral, known for their strong lemon scent.
Uniqueness
What sets 4,9-Undecadien-2-one, 6,10-dimethyl- apart is its unique combination of structural features and aromatic properties. Its double bonds and ketone functional group contribute to its distinct reactivity and sensory characteristics, making it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
72189-12-9 |
|---|---|
Molekularformel |
C13H22O |
Molekulargewicht |
194.31 g/mol |
IUPAC-Name |
(4E)-6,10-dimethylundeca-4,9-dien-2-one |
InChI |
InChI=1S/C13H22O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h6-7,9,12H,5,8,10H2,1-4H3/b9-6+ |
InChI-Schlüssel |
WYBVFAUMCGPFID-RMKNXTFCSA-N |
Isomerische SMILES |
CC(CCC=C(C)C)/C=C/CC(=O)C |
Kanonische SMILES |
CC(CCC=C(C)C)C=CCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-[Methyl(phenylsulfonyl)amino]butanoic acid](/img/structure/B12655581.png)


